4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-
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Overview
Description
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-, also known as Cimoxanil, is a fungicide that is widely used in agriculture. It is effective against a range of fungal diseases, including downy mildew, late blight, and leaf spot. Cimoxanil is a member of the triazole family of compounds, which are known for their antifungal properties.
Mechanism Of Action
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- works by inhibiting the activity of the enzyme cellulose synthase, which is essential for the growth and development of fungi. Cellulose synthase is responsible for the synthesis of cellulose, which is a major component of the fungal cell wall. By inhibiting the activity of this enzyme, 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- disrupts the formation of the fungal cell wall, leading to the death of the fungus.
Biochemical And Physiological Effects
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- has been shown to have no significant effects on the immune system, reproductive system, or nervous system of mammals.
Advantages And Limitations For Lab Experiments
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- is also effective against a range of fungal diseases, making it a useful tool for studying the biology and pathogenesis of fungi. However, there are also limitations to the use of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- in lab experiments. It is not effective against all types of fungi, and some strains may develop resistance to the compound over time.
Future Directions
There are several future directions for research on 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-. One area of interest is the development of new derivatives of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- with improved antifungal properties. Another area of interest is the study of the mechanism of resistance to 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- in fungi, with the goal of developing new strategies for controlling fungal diseases. Finally, there is a need for further research on the environmental impact of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-, particularly on non-target organisms and ecosystems.
Synthesis Methods
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- can be synthesized by reacting 3,5-dichloro-4-(4-methylphenyl)-1H-1,2,4-triazole with 4-chloro-3-methylphenol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The final product is obtained by purification through recrystallization.
Scientific Research Applications
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- has been extensively studied for its antifungal properties. It has been shown to be effective against a range of fungal diseases, including downy mildew, late blight, and leaf spot. 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- works by inhibiting the activity of the enzyme cellulose synthase, which is essential for the growth and development of fungi. This inhibition leads to the disruption of the fungal cell wall, ultimately resulting in the death of the fungus.
properties
CAS RN |
141079-07-4 |
---|---|
Product Name |
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)- |
Molecular Formula |
C23H19Cl2N3O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H19Cl2N3O/c1-15-3-9-19(10-4-15)28-22(14-29-20-11-12-21(25)16(2)13-20)26-27-23(28)17-5-7-18(24)8-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
OMEHJZPXXLTGQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC(=C(C=C4)Cl)C |
Other CAS RN |
141079-07-4 |
synonyms |
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-chlorophe nyl)-4-(4-methylphenyl)- |
Origin of Product |
United States |
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